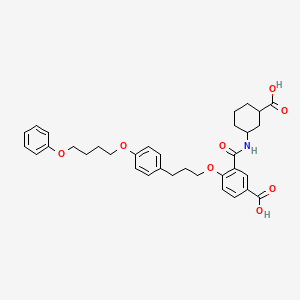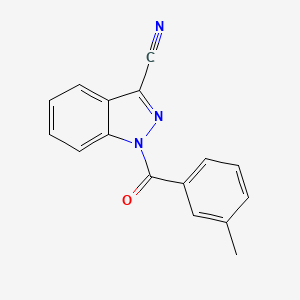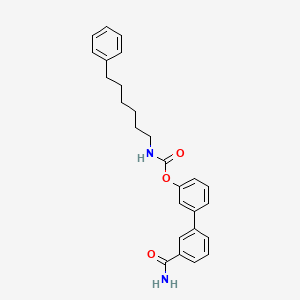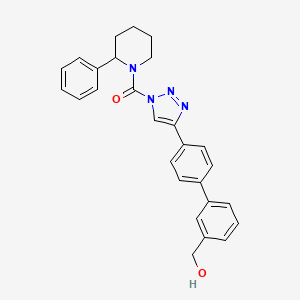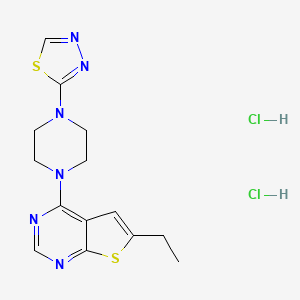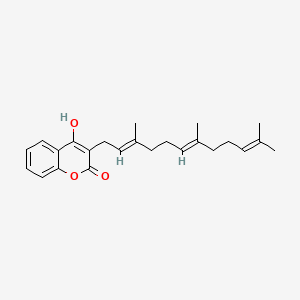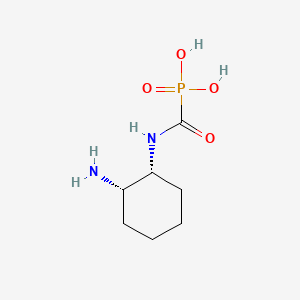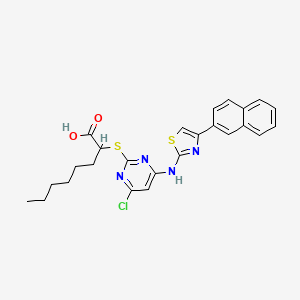
STCA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sulphoxythiocarbamate alkyne (STCA) is a mildly electrophilic compound that selectively targets cysteine residues in proteins. It has been studied for its potential as an inhibitor of heat shock protein 90 (HSP90), a molecular chaperone involved in the stabilization of oncogenic client proteins. By forming stable thiocarbamate adducts with cysteine residues, this compound destabilizes these client proteins, leading to the inhibition of cancer cell proliferation .
Aplicaciones Científicas De Investigación
STCA has a wide range of applications in scientific research:
Chemistry: Used as a reagent for the modification of cysteine residues in proteins.
Biology: Studied for its role in inhibiting HSP90 and destabilizing oncogenic proteins.
Medicine: Potential therapeutic agent for cancer treatment due to its ability to inhibit cancer cell proliferation.
Industry: Used in the synthesis of flame-retardant materials and other industrial applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
STCA can be synthesized through a multi-step chemical process. One common method involves the reaction of carbon disulfide with diethylamine in the presence of sodium hydroxide to form sodium diethyldithiocarbamate. This intermediate is then treated with an alkyne to produce the final sulphoxythiocarbamate alkyne compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the same basic chemical reactions as in laboratory settings but optimized for higher yields and purity. The process includes rigorous control of reaction conditions such as temperature, pressure, and pH to ensure consistency and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
STCA undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form disulfides.
Substitution: It can participate in nucleophilic substitution reactions, where the thiocarbamate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include iodine and hydrogen peroxide.
Substitution: Reagents such as alkyl halides can be used for substitution reactions.
Major Products
Oxidation: The major product is a disulfide compound.
Substitution: The major products are alkylated thiocarbamates.
Mecanismo De Acción
STCA exerts its effects by selectively targeting cysteine residues in proteins, particularly HSP90. By forming stable thiocarbamate adducts, it destabilizes the client proteins of HSP90, such as RAF1, HER2, CDK1, CHK1, and mutant p53. This leads to the inhibition of cancer cell proliferation and induces apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Sodium diethyldithiocarbamate: Another dithiocarbamate compound with similar nucleophilic properties.
Trichloroacetic acid: An analogue of acetic acid with similar electrophilic properties
Uniqueness
STCA is unique in its ability to selectively target cysteine residues in HSP90 without interfering with the ATP-binding ability of the chaperone. This selective targeting makes it a promising candidate for cancer therapy, as it can destabilize multiple oncogenic proteins simultaneously .
Propiedades
Número CAS |
1266573-85-6 |
|---|---|
Fórmula molecular |
C22H31NO4S |
Peso molecular |
405.553 |
Nombre IUPAC |
1-ethylsulfinyl-N-[(4-hex-5-ynoxyphenyl)methyl]-N-(5-oxohexyl)formamide |
InChI |
InChI=1S/C22H31NO4S/c1-4-6-7-10-17-27-21-14-12-20(13-15-21)18-23(22(25)28(26)5-2)16-9-8-11-19(3)24/h1,12-15H,5-11,16-18H2,2-3H3 |
Clave InChI |
AXDYDFJBKQJLCU-UHFFFAOYSA-N |
SMILES |
CCS(=O)C(=O)N(CCCCC(=O)C)CC1=CC=C(C=C1)OCCCCC#C |
Sinónimos |
N-(4-Hex-5-ynyloxy-benzyl)-N-(5-oxo-hexyl)-ethanesulfinylformamide |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


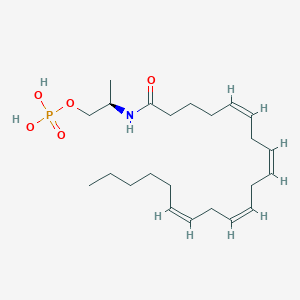
![3-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one](/img/structure/B560356.png)
![N-[[1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]methyl]-N-(2-methoxyethyl)naphthalene-2-carboxamide](/img/structure/B560357.png)
